molecular formula C25H25NO5 B11644797 methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-1-benzyl-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11644797
M. Wt: 419.5 g/mol
InChI Key: MOQNBUBSZRUUDT-ZHZULCJRSA-N
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Description

METHYL (4Z)-1-BENZYL-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a benzyl group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-1-BENZYL-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps. One common approach is the condensation reaction between a benzyl-substituted pyrrole and a methoxy-substituted phenyl aldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize the production yield .

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-1-BENZYL-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

METHYL (4Z)-1-BENZYL-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL (4Z)-1-BENZYL-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL (4Z)-1-BENZYL-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its combination of a pyrrole ring, benzyl group, and various functional groups.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

methyl (4Z)-1-benzyl-4-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C25H25NO5/c1-5-13-31-21-12-11-19(15-22(21)29-3)14-20-23(25(28)30-4)17(2)26(24(20)27)16-18-9-7-6-8-10-18/h5-12,14-15H,1,13,16H2,2-4H3/b20-14-

InChI Key

MOQNBUBSZRUUDT-ZHZULCJRSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC(=C(C=C2)OCC=C)OC)/C(=O)N1CC3=CC=CC=C3)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC(=C(C=C2)OCC=C)OC)C(=O)N1CC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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